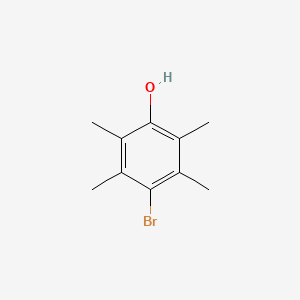
4-Bromo-2,3,5,6-tetramethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetramethylphenol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-2,3,5,6-tetramethylphenol serves as a versatile intermediate in organic synthesis. Its bromine substituent allows for electrophilic substitution reactions, making it useful in the synthesis of more complex organic molecules. For instance:
- Synthesis of Quinones : It can be utilized in reactions to form quinones through oxidative processes. These quinones have applications in dye production and as intermediates in pharmaceuticals .
- Functionalization Reactions : The compound can be used as a starting material for the synthesis of various functionalized phenols and other derivatives through nucleophilic substitutions and coupling reactions .
Medicinal Chemistry
Research has indicated that phenolic compounds like this compound exhibit biological activities that can be harnessed in medicinal chemistry:
- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which can be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens. This makes it a candidate for further development into antiseptics or preservatives in pharmaceuticals .
Material Science
In material science, this compound is explored for its potential use in developing advanced materials:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties of polymers .
- Coatings and Adhesives : Its chemical structure allows it to be incorporated into coatings that require high durability and resistance to environmental degradation .
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant activity of various phenolic compounds including this compound. The results indicated significant radical scavenging activity which suggests its potential use as a natural antioxidant in food preservation and therapeutic applications .
Case Study 2: Synthesis of Functionalized Phenols
In a research article from the European Journal of Organic Chemistry, researchers demonstrated the successful use of this compound as an intermediate for synthesizing more complex phenolic structures through electrophilic aromatic substitution reactions. This study emphasizes its utility in creating novel compounds with potential pharmaceutical applications .
Eigenschaften
CAS-Nummer |
17362-16-2 |
|---|---|
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
4-bromo-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,1-4H3 |
InChI-Schlüssel |
IEDRBIMPVFYZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C)C)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














